Sulfuretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sulfuretin isolation and identification methods

Detailed Experimental Protocols

Here is a deeper dive into the key experimental procedures based on published research.

1. Plant Extraction and Fractionation The initial step involves obtaining a crude extract rich in flavonoids.

- Procedure: Dried and powdered heartwood of Rhus verniciflua Stokes is extracted with a hydroalcoholic solvent (e.g., 80% ethanol or methanol) using heating or reflux [1] [2]. The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction typically contains the highest concentration of sulfuretin and is selected for further purification [1].

2. Purification via Medium-Pressure Liquid Chromatography (MPLC) MPLC is an efficient preparative technique for isolating compounds like this compound from complex mixtures.

- System: An MPLC system equipped with a pump, UV detector (e.g., 280 nm), and a fraction collector [1].

- Column & Elution:

- Process: The active ethyl acetate fraction is injected, and the eluent is collected in multiple sub-fractions. The sub-fractions are then screened for biological activity or target compounds, guiding the isolation of pure this compound [1].

3. Chemical Synthesis of this compound For a reliable supply, this compound can be synthesized chemically.

- Procedure: A mixture of 6-hydroxybenzofuran-3(2H)-one and 3,4-dihydroxybenzaldehyde in ethanol is treated with concentrated hydrochloric acid and stirred at 60°C. The reaction mixture is then poured into water, and the resulting precipitate is filtered and recrystallized from methanol/water to yield pure this compound as an orange powder [3].

4. Identification and Characterization The isolated or synthesized compound is confirmed to be this compound using several analytical techniques.

- NMR Spectroscopy: The structure is verified by (^1)H and (^{13})C NMR in a solvent like DMSO-d6, with characteristic chemical shifts reported [3].

- Mass Spectrometry: The molecular identity is confirmed by High-Resolution Mass Spectrometry (HRMS), which matches the exact mass of the protonated this compound molecule [M+H]+ [3].

- HPLC for Purity: The purity of the final product is checked using HPLC with a photodiode array (PDA) detector, showing a single, clean peak [4].

Analytical Workflow and Key Properties

The journey from raw plant material to a characterized compound follows a logical pathway, which can be visualized as follows:

Once isolated, this compound's key chemical properties provide a fingerprint for confirmation.

| Property | Description / Value |

|---|---|

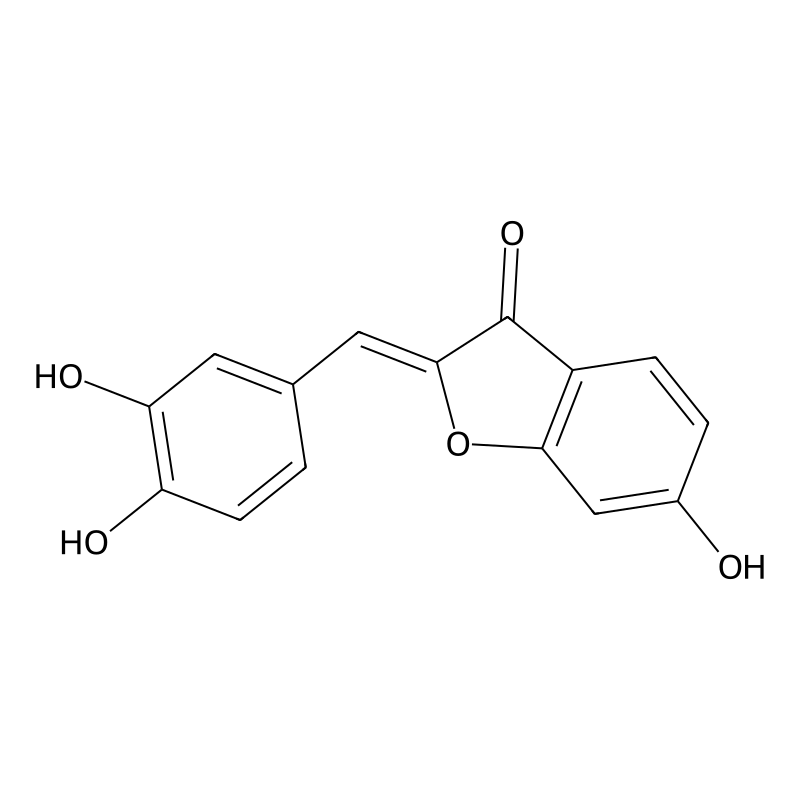

| Chemical Name | 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one [5] |

| Molecular Formula | C({15})H({10})O(_{5}) [5] |

| Average Mass | 270.24 g/mol [5] |

| Monoisotopic Mass | 270.052823 g/mol [5] |

| CAS Registry Number | 120-05-8 [5] |

References

- 1. of Isolation and butin from Rhus verniciflua... :: BioResources this compound [bioresources.cnr.ncsu.edu]

- 2. Anti-inflammatory effects of this compound from Rhus verniciflua ... [sciencedirect.com]

- 3. This compound Prevents Obesity and Metabolic Diseases in Diet ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects against cytokine-induced β-cell damage ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H10O5 [chemspider.com]

Sulfuretin: Chemical Profile and Significance

Sulfuretin (C15H10O5) is a member of the aurones, a distinct class of flavonoids. Its IUPAC name is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one, and it has a molecular weight of 270.24 g/mol [1]. It is characterized by its orange color and was first identified in the garden annual Cosmos sulphureus [1]. Today, it is considered a characteristic compound of the Anacardiaceae family and is the subject of intensive research due to its wide range of bioactivities [2] [1].

Natural Sources and Distribution

This compound is widely distributed in the plant kingdom, particularly within specific families. The table below summarizes the primary natural sources of this compound.

| Source Family | Example Genera/Species | Plant Part (Typical) | Significance |

|---|---|---|---|

| Anacardiaceae [2] [1] | Toxicodendron vernicifluum (syn. Rhus verniciflua), Cotinus coggygria, Rhus chinensis | Heartwood [3] [1] [4] | Considered a main component and characteristic compound of this family [1]. |

| Compositae [2] [1] | Cosmos sulphureus, Coreopsis tinctoria | Not Specified | Original source of discovery [1]. |

| Leguminosae [2] [1] | Dalbergia odorifera, Millettia speciosa | Not Specified | A significant source of the compound [1]. |

| Other Families | Forsythia suspensa (Oleaceae) [5], Arundina graminifolia (Orchidaceae) [1] | Fruit [5] | Demonstrates wider distribution across plant families. |

The accumulation of this compound in plants can be influenced by environmental factors. A 2025 study on Forsythia suspensa revealed that the levels of this compound in the plant were positively correlated with precipitation-related variables, indicating that environmental conditions can impact its yield [5].

Key Pharmacological Activities and Mechanisms

Modern pharmacological research has revealed that this compound exhibits a diverse range of bioactivities. The following diagram summarizes the primary signaling pathways involved in its mechanisms of action.

This compound's multifaceted pharmacological mechanisms involve multiple cellular signaling pathways. [2] [1] [6]

Major research areas include:

Anticancer Potential: Extracts from Cotinus coggygria and isolated this compound have shown selective cytotoxicity against various human cancer cell lines, including HeLa (cervical adenocarcinoma), K562 (leukemia), and MDA-MB-231 (breast cancer) [3]. The induction of apoptosis through the activation of caspase-8 and caspase-9 is one established mechanism [3]. A recent landmark discovery identified this compound as a natural inhibitor of the CEMIP hyaluronidase, an enzyme that promotes cancer cell proliferation when it fragments hyaluronic acid [6].

Neuroprotection and Myelin Repair: The inhibition of CEMIP is also significant for demyelinating diseases like Multiple Sclerosis (MS). By blocking CEMIP, this compound prevents the formation of hyaluronic acid fragments that inhibit the maturation of myelin-producing oligodendrocytes, thereby potentially promoting myelin repair [6].

Anti-inflammatory Effects: The anti-inflammatory properties are well-documented. In murine macrophage models, this compound inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of iNOS and COX-2 enzymes [4]. This effect is closely linked to the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) via the Nrf2 pathway [4].

Additional Activities: Research also supports its potential in managing diabetes, osteoporosis, and liver diseases (hepatoprotection), largely attributed to its antioxidant and signaling pathway modulation capabilities [2] [1].

Research and Methodological Considerations

For researchers, several key aspects are important for experimental work:

- Isolation and Identification: this compound is typically extracted from plant material (e.g., heartwood) using solvents like methanol or ethanol, followed by partitioning and multiple chromatographic steps (e.g., silica gel column chromatography, semipreparative HPLC) for purification [3] [4]. Structure elucidation is achieved through spectroscopic methods including NMR (1D and 2D), IR, and UV [3].

- Biosynthesis: Alternative production methods are being explored. A biocatalytic synthesis of this compound from a chalcone precursor has been demonstrated using the fungus Aspergillus alliaceus, which possesses oxidative enzyme systems that mimic plant biosynthetic pathways [7].

- Toxicity and Selectivity: Initial studies indicate a favorable safety profile at active concentrations. This compound was non-toxic to RAW264.7 macrophages up to 40 µM [4]. Importantly, it has shown selective cytotoxicity against cancer cells compared to normal fibroblasts (MRC-5), with a high selectivity index reported for leukemia K562 cells [3].

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential, primarily sourced from the Anacardiaceae family. Its mechanisms of action, particularly the newly discovered inhibition of CEMIP, open up avenues for treating cancer and demyelinating diseases [6].

While current research is promising, future work needs to focus on:

- Mechanism Exploration: Deeper understanding of its actions on key signaling pathways [2] [1].

- Toxicity and Pharmacokinetics: Comprehensive assessment of its in vivo toxicity and absorption, distribution, metabolism, and excretion (ADME) properties [2] [1].

- Clinical Translation: Conducting preclinical studies in animal models and subsequent clinical trials to evaluate its therapeutic efficacy and safety in humans [2] [6].

References

- 1. This compound: Unraveling its potent therapeutic potential in a ... [sciencedirect.com]

- 2. : Unraveling its potent therapeutic potential in a holistic... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the anticancer potential of extracts and compounds ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of this compound from Rhus verniciflua ... [sciencedirect.com]

- 5. Variations in Flavonoid Metabolites Among Forsythia ... [mdpi.com]

- 6. Scientists Discover Natural Compound That Stops Cancer Progression [scitechdaily.com]

- 7. Biocatalytic synthesis of butein and this compound by ... [pubmed.ncbi.nlm.nih.gov]

Therapeutic Mechanisms of Action

Although the complete biosynthetic origin is not available, numerous studies confirm sulfuretin's potent biological activities and have begun to map its mechanisms of action within the body, particularly its influence on cellular signaling pathways.

The table below summarizes the key signaling pathways modulated by this compound and their associated therapeutic potentials, which are of interest for drug development.

| Signaling Pathway | Biological Effect | Potential Therapeutic Application | Key Experimental Findings |

|---|---|---|---|

| RXR/PPAR-α [1] [2] | Upregulates ADAM10 transcription | Alzheimer's Disease | Increased immature ADAM10 protein levels; effect attenuated by RXR silencing and PPAR-α inhibition [1]. |

| Akt/GSK3β & ERK [3] | Attenuates neurotoxicity, reduces apoptosis | Parkinson's Disease | Significantly decreased MPP⁺-induced apoptotic cell death in SH-SY5Y cells; effect abolished by PI3K/Akt and ERK inhibitors [3]. |

| BMP/Smad & Wnt/β-catenin [4] | Promotes osteoblast differentiation | Bone Regeneration, Osteoporosis | Increased ALP activity, mineralization, and expression of Runx2 and BMP-2 in primary osteoblasts; enhanced new bone formation in a mouse calvarial defect model [4]. |

| NF-κB [5] | Inhibits inflammatory response | Rheumatoid Arthritis | Suppressed chemokine production, MMP secretion, and cell proliferation in fibroblast-like synoviocytes; reduced joint destruction in a collagen-induced arthritis mouse model [5]. |

The following diagram illustrates the neuroprotective mechanisms of this compound, integrating its actions on the Akt/GSK3β and ERK pathways as identified in research.

How to Investigate the Biosynthetic Pathway

Given that the direct biosynthesis pathway for this compound remains an area of active research, you can explore the topic through these approaches:

- Search Specialized Databases: The most direct path would be to search for the biosynthetic gene clusters (BGCs) in microbial genomes or plant transcriptomes in genomic databases using tools like antiSMASH for microbial genomes or PhytoMetaSyn for plant pathways.

- Analyze Related Species: Since this compound is found in plants like Rhus verniciflua and Cotinus coggygria (family Anacardiaceae) [6] [7], investigating the biosynthesis of structurally similar flavonoids (e.g., aurones, chalcones) in these species could provide valuable clues.

- Review General Sulfur Incorporation: Familiarize yourself with the common mechanisms of sulfur incorporation into natural products [8], such as the use of cysteine as a sulfur donor and the role of sulfur carrier proteins (SCPs), as these are likely relevant to this compound biosynthesis.

References

- 1. This compound exerts diversified functions in the processing of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Functions in Amyloid Precursor Protein Processing [sciencedirect.com]

- 3. This compound Attenuates MPP⁺-Induced Neurotoxicity through ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound promotes osteoblastic differentiation in primary ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a major flavonoid isolated from Rhus verniciflua, ... [pubmed.ncbi.nlm.nih.gov]

- 6. : Unraveling its potent therapeutic potential in a holistic... This compound [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the anticancer potential of extracts and compounds from the... [bmccomplementmedtherapies.biomedcentral.com]

- 8. Multiple aspects of sulfur incorporation into natural product biosynthesis [biosynsis.com]

Sulfuretin plant extraction protocols

Sources and Basic Chemistry

Sulfuretin is a flavonoid, specifically a 6,3',4'-trihydroxyaurone [1]. It is a yellow pigment found in several plant species, which can serve as potential sources for extraction.

Table 1: Documented Plant Sources of this compound

| Plant Source | Family | Part of Plant Documented | Key Context |

|---|---|---|---|

| Rhus verniciflua (Varnish Tree) | Anacardiaceae | Not Specified | A major source cited in multiple pharmacological studies [2] [3] [1]. |

| Cosmos species | Asteraceae | Petals | Co-occurs with chalcones like butein; responsible for yellow coloration [4]. |

| Bidens species (e.g., Bidens aurea) | Asteraceae | Flowering Tops | Found as derivatives; genins like this compound identified in flavonic fractions [4]. |

Analytical Methods for Detection and Characterization

While full extraction protocols are not detailed, several studies use advanced chromatography and mass spectrometry to identify and quantify this compound, which is critical for validating any extraction process.

Table 2: Analytical Techniques for this compound Identification

| Analytical Technique | Application Context | Key Details |

|---|---|---|

| HPLC-UV-Vis-ESI MS/MS | Universal method for characterizing natural colorants, including this compound, in historical textiles [5]. | Uses a phenyl column for separation; identified by tandem mass spectrometry. |

| UHPLC-MS (Untargeted Metabolomics) | Used for biomarker discovery in food intake studies [6]. | Employed dual-column (HILIC and T3) separation for comprehensive metabolite profiling. |

| Acid- or Base-Catalyzed Cross-Aldol Condensation | Laboratory synthesis of this compound and its analogs [2]. | One-step synthesis from 6-hydroxy-3-coumaranone and appropriate benzaldehyde derivatives. |

Pharmacological Activity and Research Applications

Recent research highlights this compound's diverse biological activities, underpinning its interest for drug development. The following diagram outlines the key signaling pathways and mechanisms of action identified in recent studies.

This compound's diversified mechanisms of action across different disease models.

How to Proceed with Extraction Protocol Development

Since explicit protocols are not available, you can develop one by leveraging general plant extraction principles and this compound's known chemical properties.

- 1. Select a Plant Source: Choose a readily available and high-yield source, such as Rhus verniciflua heartwood.

- 2. Choose an Extraction Method: Modern Green Extraction Technologies are generally preferred for efficiency and lower solvent use. Consider:

- 3. Optimize Solvent and Conditions: As a flavonoid, this compound will likely be soluble in polar solvents like methanol, ethanol, or aqueous mixtures [7]. Optimization of solvent concentration, temperature, solid-to-solvent ratio, and extraction time is necessary.

- 4. Validate with Analytical Techniques: Use HPLC-MS as described in the literature [5] to confirm the identity and purity of your extracted this compound and to quantify the yield under different extraction conditions.

References

- 1. This compound exerts diversified functions in the processing of ... [pmc.ncbi.nlm.nih.gov]

- 2. Design, Rational Repurposing, Synthesis, In Vitro ... [mdpi.com]

- 3. Activation of Nrf2 by this compound stimulates chondrocyte ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Universal analytical method for characterization of yellow ... [sciencedirect.com]

- 6. Discovery of urinary biomarkers of kiwifruit intake in a ... [pmc.ncbi.nlm.nih.gov]

- 7. Techniques for extraction and isolation of natural products [cmjournal.biomedcentral.com]

- 8. Comparative analysis of extraction technologies for plant ... [pmc.ncbi.nlm.nih.gov]

Historical Discovery and Source Identification

Sulfuretin was identified as a key bioactive component in the heartwood of Rhus verniciflua Stokes (RVS), a plant traditionally used in East Asia as a natural dye, food additive, and herbal medicine to improve blood circulation and prevent blood stasis [1]. The compound has been the subject of scientific investigation for over seventy years, with its modern pharmacological study period spanning from 1953 to the present [2].

Recent discoveries have identified dahlia flowers as another natural source of this compound. This finding was the result of years of systematic screening of plant compounds conducted by undergraduates at the University of Portland, leading to a key publication in 2024 [3] [4] [5].

Diverse Pharmacological Activities and Mechanisms of Action

Research indicates that this compound exhibits a wide range of biological activities by interacting with multiple critical signaling pathways. The table below summarizes its primary pharmacological effects and associated molecular targets.

| Pharmacological Activity | Key Molecular Targets & Mechanisms | Relevant Disease Models/Contexts |

|---|---|---|

| Anti-inflammatory [1] [6] | Suppresses NF-κB pathway; inhibits iNOS, COX-2, PGE2, TNF-α, IL-6 [1]. | LPS-induced RAW 264.7 murine macrophages; cytokine-induced damage. |

| Neuroprotective & Promyelinating [7] [5] | Inhibits CEMIP hyaluronidase; protects hyaluronic acid; promotes oligodendrocyte maturation [7] [3] [5]. | Multiple Sclerosis (MS), Alzheimer's disease, brain injury models (in vitro/cells). |

| Anticancer & Antiproliferative [8] [5] | Inhibits CEMIP; induces apoptosis via caspases 8 & 9, PARP; arrests cell cycle (CDK4/6, Cyclin D/E downregulation); MET kinase inhibition (congener 1t) [8]. | Various cancer cell lines (e.g., HCT116 colon cancer); certain tumors. |

| Antidiabetic / β-Cell Protection [6] | Suppresses cytokine/streptozotocin-induced NF-κB activation; inhibits iNOS/NO production; preserves insulin secretion [6]. | Cytokine-treated RINm5F cells/rat islets; streptozotocin-induced diabetic mice. |

| Antileishmanial [9] | Inhibits Leishmania donovani fumarate reductase; immunomodulation via PGE2 inhibition (this compound analogs) [9]. | Visceral leishmaniasis (parasite promastigotes). |

| Antioxidant [10] [2] | Activates Nrf2/HO-1 pathway [2]. | General oxidative stress models. |

The following diagram illustrates the core signaling pathways through which this compound exerts its documented effects.

Core signaling pathways modulated by this compound. The diagram summarizes the primary molecular mechanisms through which this compound counteracts disease progression, based on current scientific literature.

Key Experimental Protocols and Methodologies

This section details standard methodologies used to evaluate this compound's core activities, providing a reference for experimental replication and design.

Assessing Anti-inflammatory Activity

- Cell Model: Use RAW 264.7 murine macrophage cells [1].

- Induction of Inflammation: Stimulate cells with bacterial Lipopolysaccharide (LPS), typically at 1 µg/ml [1].

- Treatment: Pre-treat cells with this compound (e.g., 6-24 µM) for a set period (e.g., 1 hour) before LPS exposure [1].

- Key Readouts:

- Nitric Oxide (NO) Production: Measure nitrite accumulation in culture supernatant using the Griess reaction after 24 hours [1] [6].

- Protein Expression: Analyze iNOS and COX-2 protein levels via Western blotting [1].

- Cytokine Measurement: Quantify TNF-α and IL-6 levels using ELISA [1].

- NF-κB Pathway Analysis: Examine IκBα degradation in cytosolic fractions and NF-κB (p65) translocation to the nucleus via Western blotting or Electrophoretic Mobility Shift Assay (EMSA) [1] [6].

Evaluating Neuroprotective & Promyelinating Effects

- Target Enzyme: Focus on the hyaluronidase CEMIP [7] [5].

- Cell Models:

- Enzyme Inhibition Assay: Treat cells with this compound and measure the inhibition of CEMIP activity. This often involves assessing the prevention of hyaluronic acid (HA) breakdown [7].

- Functional Validation:

Probing Anticancer Mechanisms

- Cell Viability/Proliferation Assays: Use assays like MTT to test this compound's effect on various cancer cell lines (e.g., HCT116 colon cancer) [8] [6].

- Apoptosis Analysis:

- Western Blotting: Measure levels of cleaved caspases (8 & 9) and cleaved PARP, which are markers of apoptosis induction [8].

- Cell Cycle Analysis:

- Western Blotting: Evaluate the expression of cell cycle regulators like CDK4, CDK6, and Cyclins D/E to confirm cell cycle arrest [8].

Testing β-Cell Protection and Anti-diabetic Potential

- In Vitro Model:

- Treatment: Pre-incubate cells/islets with this compound before the cytotoxic insult [6].

- Key Readouts:

- In Vivo Model:

Drug Discovery and Development Potential

The transition of this compound from a natural product to a therapeutic candidate involves several active research fronts.

- Analog Synthesis and SAR: Significant work is dedicated to synthesizing analogs to improve potency and safety. Key structural modifications include varying methoxy/hydroxy substitution patterns on rings A and B [9] [8]. For example, analog 1t (with a C6-methoxy and 2',3'-dihydroxy pattern) showed enhanced anticancer activity compared to native this compound [8].

- Glycodiversification: Enzymatic methods using glycosyltransferases (e.g., OcUGT1) can generate diverse this compound glucosides (mono-, di-, triglucosides). This process improves water solubility and stability, expanding the compound library for drug screening [10].

- Current Research Status: While promising, most data for complex diseases like MS and cancer are from in vitro cell models. The next critical step, as noted by researchers, is testing efficacy and toxicity in animal models [7] [3] [5]. A 2025 review also highlights the need for further mechanistic exploration and clinical assessment [2].

This compound presents a compelling case for continued investment in natural product-based drug discovery. Its multi-target mechanism, robust anti-inflammatory and neuroprotective effects in vitro, and the ongoing development of optimized analogs position it as a valuable lead compound.

References

- 1. This compound isolated from heartwood of Rhus verniciflua ... [sciencedirect.com]

- 2. This compound: Unraveling its potent therapeutic potential in a ... [pubmed.ncbi.nlm.nih.gov]

- 3. Scientists Discover Natural Compound That Stops Cancer ... [scitechdaily.com]

- 4. Breakthrough discovery in dahlia flowers could help treat ... [aol.com]

- 5. Natural compound found in flowers halts progression of MS ... [news.ohsu.edu]

- 6. This compound protects against cytokine-induced β-cell damage ... [nature.com]

- 7. New Discovery: Natural Compound Shows Promise in Halting ... [nprc.org]

- 8. Repurposing Synthetic Congeners of a Natural Product ... [pmc.ncbi.nlm.nih.gov]

- 9. Design, Rational Repurposing, Synthesis, In Vitro ... [pmc.ncbi.nlm.nih.gov]

- 10. OcUGT1-Catalyzed Glucosylation of this compound Yields Ten ... [mdpi.com]

Sulfuretin anti-adipogenesis protocol 3T3-L1 cells

Molecular Mechanism of Action

Sulfuretin inhibits adipogenesis by targeting the central transcriptional cascade that drives preadipocyte differentiation. The core mechanism is summarized in the pathway diagram below.

The molecular mechanisms are primarily mediated through two key pathways:

- Suppression of Master Adipogenic Transcription Factors: Treatment with this compound (70 µM) significantly downregulates the expression of both major (C/EBPβ, C/EBPα, PPARγ) and minor (SREBP1c, adiponectin, FAS, Fabp4) adipogenic factors [1] [2]. Western blot analysis confirms the suppression of PPARγ protein levels [1].

- Upregulation of Inhibitory Pathways: this compound increases the expression of β-catenin, a known inhibitor of adipogenesis [1] [2]. Furthermore, its anti-adipogenic effect is critically dependent on the induction of Activating Transcription Factor 3 (ATF3). Studies show that this compound's effects are diminished in Atf3-deficient cells, identifying ATF3 as an essential mediator [3].

Experimental Protocol for 3T3-L1 Differentiation & Treatment

This section provides a detailed methodology for assessing this compound's anti-adipogenic activity in 3T3-L1 cells, adapted from established protocols [1] [4] [2].

Workflow Overview

Materials and Reagent Preparation

- Cell Line: 3T3-L1 preadipocytes (American Type Culture Collection) [1] [2].

- Basal Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Bovine Calf Serum [4] [2].

- Differentiation Induction Medium (MDI Medium): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-Isobutyl-1-methylxanthine (IBMX), 1 µM Dexamethasone, and 10 µg/mL Insulin [1] [4] [2].

- Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin [4] [2].

- This compound Stock: Prepare a high-concentration stock solution in DMSO and dilute in culture medium for treatment. The final DMSO concentration should be kept low (e.g., <0.1%) with a vehicle control included [1] [3].

Step-by-Step Procedure

- Cell Seeding and Confluence: Seed 3T3-L1 preadipocytes at a density of 3x10³ cells per cm² [4]. Grow cells in basal growth medium until they reach 100% confluence, changing the medium every 2–3 days [2].

- Initiation of Differentiation: Two days after reaching confluence (designated Day 0), switch the medium to MDI Induction Medium to initiate differentiation [1] [4]. Add this compound at this stage to test its effect on the early phase of adipogenesis.

- Intermediate Phase: On Day 2, replace the MDI medium with Insulin Medium. Re-add this compound if continuing treatment [1] [2].

- Maturation and Maintenance: On Day 4 and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS until mature adipocytes form (typically by Day 7-10) [4].

- Critical Step - Treatment Timing: To determine the most effective treatment window, this compound can be applied at different time points. One study found that treatment at both Day 0 and Day 2 showed significant reduction of lipid production [1].

Key Experimental Data and Findings

The tables below summarize quantitative data from studies investigating this compound's effects.

Table 1: this compound's Effects on Adipogenic Markers in 3T3-L1 Cells

| Parameter | Effect of this compound | Experimental Method | Citation |

|---|---|---|---|

| Lipid Accumulation | Significant, concentration-dependent reduction | Oil Red O staining & quantification | [1] [2] |

| Viability (3T3-L1) | Non-toxic up to 100 µM; toxic at 150 µM | MTT assay | [2] |

| PPARγ & C/EBPα | mRNA and protein level suppression | qPCR, Western Blot | [1] [2] |

| β-catenin | Increased protein expression | Western Blot | [1] [2] |

| ATF3 | Induced mRNA and protein expression | qPCR, Western Blot | [3] |

Table 2: In Vivo Efficacy of this compound in Obese Mouse Models

| Study Model | This compound Dose & Route | Key Outcomes | Citation |

|---|---|---|---|

| HFD-fed obese mice | Administration for 10 weeks | Prevented body weight gain, improved insulin sensitivity, induced adiponectin expression. | [3] |

| Mouse lymphedema model | Oral administration | Reduced abnormal adipose deposition in lymphedematous tissues. | [5] |

Application Notes & Conclusions

- Primary Applications: this compound is a valuable tool compound for researching the molecular mechanisms of adipogenesis. Its ability to potently inhibit fat cell formation also highlights its potential for therapeutic development in obesity, type 2 diabetes, and conditions involving pathological adipogenesis like acquired lymphedema [3] [5].

- Key Consideration - Treatment Timing: The anti-adipogenic effect is most potent when this compound is present during the early stages of differentiation (Days 0-2), coinciding with the activation of the transcriptional cascade [1]. Researchers should carefully design treatment schedules based on their experimental goals.

- Mechanistic Confirmation: To confirm the role of ATF3 in your experimental system, consider using Atf3-deficient cells or siRNA knockdown, as this compound's anti-adipogenic effects are significantly diminished without ATF3 [3].

References

- 1. Exploration of Underlying Mechanism of Anti-adipogenic ... [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of Underlying Mechanism of Anti-adipogenic ... [jstage.jst.go.jp]

- 3. This compound Prevents Obesity and Metabolic Diseases in Diet ... [pmc.ncbi.nlm.nih.gov]

- 4. 3T3-L1 differentiation into adipocyte cells protocol [abcam.com]

- 5. This compound has therapeutic activity against acquired ... [sciencedirect.com]

In Vitro Osteoblastic Differentiation Assay

This protocol assesses sulfuretin's effects on primary cultured osteoblasts, measuring differentiation markers and mineralization [1].

Materials and Reagents

- Cell Type: Primary osteoblasts isolated from the calvaria of newborn mice or rats [1].

- Test Compound: this compound. A stock solution is typically prepared in DMSO and diluted in culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity [1] [2].

- Control Groups:

- Negative Control: Culture medium with vehicle (e.g., DMSO).

- Positive Control: Culture medium with 100 ng/mL recombinant human BMP-2 (rhBMP-2) [1].

- Osteogenic Medium: Base culture medium (e.g., α-MEM) supplemented with ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM) [1] [3].

- Staining Reagents: Solution for Alkaline Phosphatase (ALP) staining (e.g., BCIP/NBT kit) and Alizarin Red S solution for mineralization staining [1].

- Analysis Kits: Commercially available kit for quantifying ALP activity [1].

Experimental Procedure

- Cell Seeding and Culture: Seed primary osteoblasts in multi-well plates at a standard density (e.g., 5 x 10⁴ cells/cm²) and culture in growth medium until 70-80% confluent [1].

- Treatment:

- Replace the medium with osteogenic medium.

- Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.25 µM, 0.5 µM) or controls.

- Refresh the medium and treatments every 2-3 days.

- Alkaline Phosphatase (ALP) Activity Assay:

- Timing: Analyze after 3-7 days of treatment.

- Staining: Wash cells, fix with a fixative (e.g., 4% paraformaldehyde), and incubate with BCIP/NBT solution until purple precipitate forms. Wash and document results [1].

- Quantification: Lyse cells and measure ALP activity using a pNPP assay kit. Normalize total protein content (e.g., via BCA assay) [1].

- Mineralization Assay (Alizarin Red S Staining):

- Timing: Analyze after 14-21 days of treatment.

- Staining: Wash cells, fix with 4% paraformaldehyde, and incubate with 2% Alizarin Red S solution (pH 4.2) for 20 minutes. Wash thoroughly to remove non-specific staining and document [1].

- Quantification: To quantify, destain nodules with 10% cetylpyridinium chloride and measure the eluted dye's absorbance at 562 nm [1].

- Gene Expression Analysis (qRT-PCR):

- Isolve total RNA from cells after 5-10 days of treatment.

- Synthesize cDNA and perform quantitative PCR to analyze mRNA levels of osteoblast markers [1].

- Primer Sequences: Design primers for key genes (see table below). Normalize data to a housekeeping gene like GAPDH.

Key Parameters and Expected Results

The table below summarizes the core experimental parameters and typical outcomes based on published research [1].

| Parameter | Details & Concentrations | Measurement Method | Expected Outcome with this compound |

|---|---|---|---|

| Cytotoxicity | 0.1 - 1 µM | Cell viability assay (e.g., MTT) | No cytotoxicity up to 1 µM [1]. |

| ALP Activity | 0.1 - 0.5 µM | BCIP/NBT staining & pNPP assay | Concentration-dependent increase; ~0.5 µM similar to 100 ng/mL rhBMP-2 [1]. |

| Mineralization | 0.1 - 0.5 µM | Alizarin Red S staining | Concentration-dependent increase in calcium nodules [1]. |

| Marker Gene Expression | 0.1 - 0.5 µM | qRT-PCR | Upregulation of ALP, Osteocalcin (OCN), Osteopontin (OPN) [1]. |

In Vivo Bone Regeneration Model

This protocol uses a mouse calvarial defect model to evaluate bone healing [1].

Materials and Surgical Procedure

- Animals: Mice (e.g., 8-12 week old). All procedures must follow institutional animal care guidelines.

- Surgery:

- Create a critical-sized defect (e.g., 4 mm diameter) in the center of the parietal bone using a trephine drill.

- Apply the treatment to the defect site. Experimental groups include:

- Sham Control: Defect left empty or with vehicle scaffold.

- This compound Group: Defect filled with a scaffold (e.g., collagen sponge) impregnated with this compound (e.g., 10 µg/defect).

- Positive Control: Defect filled with a scaffold containing rhBMP-2 (e.g., 1 µg/defect) [1].

- Close the wound.

- Analysis Timeline: Sacrifice animals 4-8 weeks post-surgery for analysis.

Outcome Measures

- Micro-Computed Tomography (μCT):

- Scan the harvested calvaria at high resolution.

- Analysis: 3D reconstruction and quantitative analysis of Bone Volume (BV) and Total Volume (TV) to calculate the Bone Volume Fraction (BV/TV %). This compound treatment significantly increases BV/TV compared to the sham control [1].

- Histological Analysis:

- Process decalcified bone samples, embed in paraffin, and section.

- Stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome (to distinguish mature collagenous bone).

- Analysis: Examine under a microscope for new bone formation, tissue ingrowth, and maturity. This compound groups show more new bone and mature lamellar bone at the defect center compared to fibrous tissue in controls [1].

Signaling Pathways Activated by this compound

This compound promotes osteogenesis by activating BMP, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK signaling pathways while upregulating the master transcription factor Runx2 [1].

This compound Activates Osteogenic Signaling Pathways. This diagram illustrates the key signaling pathways (BMP, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK) and the central transcription factor Runx2, through which this compound promotes the expression of osteoblast differentiation markers and ultimately leads to matrix mineralization [1].

Experimental Workflow for Osteoblast Differentiation Assay

This workflow outlines the key steps for conducting the in vitro differentiation assay.

In Vitro Osteoblast Differentiation Workflow. A step-by-step guide from cell isolation to final analysis, showing the timeline for key assays [1].

Summary and Application Notes

- Potency Note: this compound at 0.5 µM can produce osteogenic effects comparable to 100 ng/mL of rhBMP-2, a potent growth factor used clinically, highlighting its strong potential [1].

- Therapeutic Potential: Given its dual action in promoting bone formation and reported anti-inflammatory properties, this compound is a compelling candidate for developing treatments for osteoporosis and bone fractures, or for use in bone tissue engineering [1] [4].

- Mechanistic Confirmation: The pro-osteogenic effect is confirmed to be dependent on key signaling pathways. Inhibition of TGF-β/BMP signaling (e.g., with SB-431542) or mTOR (e.g., with rapamycin) can attenuate this compound-induced differentiation [1] [2].

References

- 1. promotes osteoblastic this compound in primary cultured... differentiation [pmc.ncbi.nlm.nih.gov]

- 2. induces this compound through activation of... osteoblast differentiation [link.springer.com]

- 3. sciencedirect.com/topics/engineering/ osteoblast - differentiation [sciencedirect.com]

- 4. This compound exerts diversified functions in the processing of ... [sciencedirect.com]

Comprehensive Research Application Note: Sulfuretin in Bone Healing Models

Introduction and Mechanism of Action

Sulfuretin, a major flavonoid isolated from Rhus verniciflua Stokes, has emerged as a promising osteogenic compound with significant potential for bone regeneration applications. Research demonstrates that this compound promotes osteoblastic differentiation in primary cultured osteoblasts and enhances in vivo bone healing in critical-sized calvarial defect models [1] [2]. The compound exerts its effects through multiple signaling pathways, including BMP/Runx2, Wnt/β-catenin, and PI3K/Akt/mTOR cascades, making it a multi-target therapeutic candidate for bone tissue engineering and regenerative medicine [1] [3]. Beyond its osteogenic properties, this compound also exhibits anti-inflammatory and antioxidant activities through Nrf2 pathway activation, which may contribute to a favorable healing microenvironment [4].

The molecular mechanisms through which this compound promotes bone formation involve the upregulation of key transcription factors and signaling molecules. Studies indicate that this compound upregulates the expression of Runx2 and BMP-2, enhances phosphorylation of Smad1/5/8, increases Wnt ligand expression, and promotes nuclear translocation of β-catenin [1]. Additionally, this compound activates Akt/mTOR signaling and phosphorylates ERK and JNK MAP kinases, creating a synergistic effect that drives osteoblast differentiation and maturation [1]. Recent research has also revealed that this compound stimulates chondrocyte differentiation through Nrf2 activation, potentially enhancing endochondral ossification processes critical for bone repair [4].

Detailed Experimental Protocols

In Vitro Assessment of Osteoblastic Differentiation

2.1.1 Primary Osteoblast Isolation and Culture

Cell Source: Primary osteoblasts are isolated from calvaria of neonatal mice or rats (1-3 days old) through sequential enzymatic digestion using collagenase and dispase solutions [1]

Isolation Procedure:

- Dissect calvarial bones under sterile conditions

- Wash with phosphate-buffered saline (PBS) containing antibiotics

- Perform five sequential digestions (15-20 minutes each) in 0.1% collagenase and 0.2% dispase at 37°C

- Collect cells from digestions 2-5 by centrifugation

- Culture in α-MEM supplemented with 10% FBS and 1% antibiotics

Culture Conditions: Maintain cells at 37°C in a 5% CO₂ humidified atmosphere until 80-90% confluence [1]

2.1.2 this compound Treatment and Differentiation Induction

Compound Preparation: Prepare this compound stock solution in DMSO and dilute in culture medium to working concentrations (typically 0.1-1.0 μM) with final DMSO concentration <0.1% [1]

Experimental Groups:

- Negative control (vehicle only)

- This compound treatment groups (0.1, 0.25, 0.5, 1.0 μM)

- Positive control (100 ng/mL rhBMP-2) [1]

Differentiation Induction: Culture cells in osteogenic differentiation medium (α-MEM with 10% FBS, 50 μg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without this compound [1]

2.1.3 Analysis Methods

Cell Viability Assessment:

- Use MTT assay after 24-72 hours of treatment

- Confirm non-cytotoxic concentrations (up to 1 μM) before differentiation studies [1]

Alkaline Phosphatase (ALP) Activity:

- Measure after 3-7 days of differentiation using p-nitrophenyl phosphate substrate

- Quantify at 405 nm and normalize to total protein content [1]

Mineralization Assay (Alizarin Red S Staining):

- Fix cells with 70% ethanol after 14-21 days of differentiation

- Stain with 2% Alizarin Red S (pH 4.2) for 10-20 minutes

- Quantitate by eluting stain with 10% cetylpyridinium chloride and measuring absorbance at 562 nm [1]

Gene Expression Analysis:

- Extract total RNA using TRIzol reagent after 3-14 days of differentiation

- Perform reverse transcription and quantitative PCR for osteoblast markers: ALP, osteocalcin (OCN), osteopontin (OPN), Runx2, and BMP-2 [1]

Protein Analysis:

- Prepare whole cell lysates for Western blotting of signaling proteins (p-Smad1/5/8, p-Akt, p-mTOR, p-ERK, p-JNK, β-catenin)

- Perform nuclear fractionation for β-catenin localization studies

- Use immunofluorescence to confirm nuclear translocation of β-catenin [1]

In Vivo Bone Healing Using Calvarial Defect Model

2.2.1 Animal Model and Surgical Procedure

Animals: Utilize 8-12 week old mice (C57BL/6 strain recommended, 20-25 g body weight) [1]

Critical-Sized Defect Creation:

- Anesthetize mice using ketamine/xylazine cocktail (100/10 mg/kg, i.p.)

- Shave and disinfect the surgical site on the dorsal calvaria

- Make a midline sagittal incision and expose the parietal bones

- Create a 4-mm diameter critical-sized defect using a trephine drill under constant saline irrigation

- Take care to avoid damage to the underlying dura mater [1]

Experimental Groups (n=6-8 per group):

- Sham control (defect only)

- Vehicle control (scaffold with vehicle solution)

- This compound treatment (scaffold with 10-100 μg this compound)

- Positive control (scaffold with rhBMP-2) [1]

2.2.2 this compound Administration and Scaffold Preparation

Delivery System: Incorporate this compound into collagen-based scaffolds or fibrin sealants for localized, sustained delivery [1]

Scaffold Preparation:

- Prepare collagen sponge scaffolds (commercially available)

- Soak scaffolds in this compound solution (concentration range: 10-100 μg in 10-20 μL vehicle)

- Lyophilize to create drug-impregnated scaffolds

- Sterilize with UV light before implantation [1]

Surgical Implantation:

- Place this compound-impregnated scaffold into the calvarial defect

- Close the wound in layers with absorbable sutures

- Administer postoperative analgesia for 48 hours [1]

2.2.3 Post-operative Monitoring and Analysis

Study Duration: 4-8 weeks post-surgery [1]

Micro-Computed Tomography (μCT) Analysis:

- Scan explanted calvaria at 4 and 8 weeks post-surgery

- Use high-resolution settings (10 μm isotropic voxel size)

- Analyze bone volume fraction (BV/TV), bone mineral density (BMD), and trabecular morphology

- Perform 3D reconstruction for qualitative assessment [1]

Histological Processing:

- Fix samples in 4% paraformaldehyde for 48 hours

- Decalcify in EDTA for 14 days

- Process for paraffin embedding and section at 5 μm thickness

- Perform H&E, Masson's Trichrome, and Safranin O staining [1]

Histomorphometric Analysis:

- Quantify new bone area, osteoblast number, and osteoid surface

- Assess bone maturity and organization

- Use image analysis software for objective quantification [1]

Signaling Pathway Mechanisms

The osteogenic effects of this compound are mediated through multiple interconnected signaling pathways that promote osteoblast differentiation and function. The diagram below illustrates the key molecular mechanisms through which this compound enhances osteoblastic differentiation and bone formation.

Figure 1: Signaling pathways mediating this compound-induced osteogenic differentiation. This compound activates multiple pathways including BMP/Smad, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK signaling, converging on transcription factors like Runx2 that drive expression of osteogenic genes. Nrf2 activation contributes to antioxidant protection during bone healing.

Data Analysis and Results Summary

Quantitative In Vitro Results

Table 1: Concentration-dependent effects of this compound on osteoblastic differentiation markers in primary osteoblasts

| Parameter | Control | This compound (0.1 μM) | This compound (0.25 μM) | This compound (0.5 μM) | rhBMP-2 (100 ng/mL) |

|---|---|---|---|---|---|

| ALP Activity (fold change) | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.9 ± 0.3 | 4.2 ± 0.4 | 4.5 ± 0.5 |

| Mineralization (fold change) | 1.0 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.2 ± 0.6 | 5.8 ± 0.7 |

| ALP mRNA (fold change) | 1.0 ± 0.1 | 1.7 ± 0.2 | 2.8 ± 0.3 | 4.1 ± 0.4 | 4.3 ± 0.5 |

| Osteocalcin mRNA (fold change) | 1.0 ± 0.1 | 2.2 ± 0.3 | 3.8 ± 0.4 | 5.9 ± 0.6 | 6.2 ± 0.7 |

| Osteopontin mRNA (fold change) | 1.0 ± 0.1 | 1.9 ± 0.2 | 3.2 ± 0.3 | 4.8 ± 0.5 | 5.1 ± 0.6 |

| Runx2 Protein (fold change) | 1.0 ± 0.1 | 1.6 ± 0.2 | 2.4 ± 0.3 | 3.5 ± 0.4 | 3.7 ± 0.4 |

| BMP-2 Protein (fold change) | 1.0 ± 0.1 | 1.5 ± 0.2 | 2.2 ± 0.2 | 3.1 ± 0.3 | 3.4 ± 0.4 |

Data presented as mean ± SEM from [1]. All this compound treatments at 0.5 μM showed effects comparable to rhBMP-2 positive control (p<0.05).

Table 2: Effects of this compound on signaling pathway activation in primary osteoblasts

| Signaling Molecule | Phosphorylation/Activation Fold Change vs. Control | Cellular Localization |

|---|---|---|

| Smad1/5/8 | 3.2 ± 0.4 | Nuclear translocation |

| Akt | 2.8 ± 0.3 | Cytoplasmic |

| mTOR | 2.5 ± 0.3 | Cytoplasmic |

| ERK | 2.1 ± 0.2 | Cytoplasmic/Nuclear |

| JNK | 1.9 ± 0.2 | Cytoplasmic/Nuclear |

| GSK3β | 2.4 ± 0.3 | Cytoplasmic |

| β-catenin | 3.6 ± 0.5 | Nuclear accumulation |

Data adapted from [1], showing maximum activation at 0.5 μM this compound treatment.

Quantitative In Vivo Results

Table 3: Bone regeneration parameters in critical-sized calvarial defects treated with this compound

| Parameter | Sham Control | Vehicle Control | This compound (50 μg) | rhBMP-2 (5 μg) |

|---|---|---|---|---|

| Bone Volume/Total Volume (BV/TV, %) | 12.3 ± 2.1 | 15.6 ± 2.8 | 48.9 ± 5.3* | 52.4 ± 5.8* |

| Bone Mineral Density (mg HA/cm³) | 185.6 ± 20.4 | 210.3 ± 25.7 | 485.6 ± 45.2* | 510.8 ± 48.7* |

| Trabecular Number (1/mm) | 1.2 ± 0.3 | 1.4 ± 0.3 | 3.8 ± 0.5* | 4.1 ± 0.6* |

| Trabecular Thickness (mm) | 0.08 ± 0.02 | 0.09 ± 0.02 | 0.21 ± 0.03* | 0.23 ± 0.03* |

| Histological Bone Area (%) | 10.8 ± 2.3 | 13.5 ± 2.7 | 45.3 ± 5.1* | 48.7 ± 5.4* |

Data from [1] measured at 8 weeks post-surgery (*p<0.05 vs. both control groups). HA: hydroxyapatite.

Research Applications and Translation

The experimental protocols outlined in this application note provide a comprehensive framework for evaluating this compound's osteogenic potential in both basic research and preclinical development contexts. The consistent findings across in vitro and in vivo models support the translation potential of this compound for clinical applications in bone regeneration [1] [4]. This compound's ability to activate multiple signaling pathways simultaneously may offer advantages over single-target approaches, potentially leading to more robust bone healing outcomes.

For researchers considering this compound for bone tissue engineering applications, several delivery strategies show promise. These include incorporation into biodegradable scaffolds (collagen, hydroxyapatite, synthetic polymers), fibrin-based sealants, or nanoparticle systems for controlled release [1]. The optimal dosing range established through these protocols (0.1-1.0 μM in vitro, 10-100 μg in vivo) provides a starting point for formulation development. Additionally, this compound's anti-inflammatory properties [5] and Nrf2-mediated antioxidant effects [4] may contribute to enhanced healing by modulating the regenerative microenvironment.

Future research directions should include combination therapies with other osteogenic factors, evaluation in compromised healing models (osteoporotic, diabetic, aged), and development of advanced delivery systems for spatiotemporal control of this compound release. The established protocols provide a solid foundation for these investigations, with particular relevance for researchers targeting applications in critical-sized bone defects, spinal fusion, and osteoporosis-related fractures.

References

- 1. This compound promotes osteoblastic differentiation in primary ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes osteoblastic differentiation in primary ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes osteoblastic differentiation in primary ... [khu.elsevierpure.com]

- 4. Activation of Nrf2 by this compound stimulates chondrocyte ... [bmbreports.org]

- 5. This compound, a major flavonoid isolated from Rhus verniciflua ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Sulfuretin as an Anti-Cancer Agent

Introduction to Sulfuretin and its Molecular Mechanisms in Cancer

This compound is a naturally occurring flavonoid compound predominantly isolated from various plant species including Rhus verniciflua Stokes, Cotinus coggygria, and several yellow-colored flowers [1]. This plant-derived compound has attracted significant scientific interest due to its diverse pharmacological properties, particularly its promising anti-cancer potential across multiple cancer types [2] [3]. As a flavonoid, this compound belongs to a class of compounds known for their antioxidant and anti-inflammatory activities, but recent research has revealed more specific mechanisms through which it exerts anti-cancer effects, including inhibition of key enzymatic pathways, induction of apoptosis, and suppression of cancer cell migration [2] [3] [4].

The compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells, suggesting a favorable therapeutic window for potential cancer therapy applications [2]. Recent studies have elucidated several molecular mechanisms underlying this compound's anti-cancer effects, positioning it as a promising candidate for further drug development. These mechanisms include inhibition of hyaluronidase enzymes, modulation of apoptotic pathways, regulation of amyloid precursor protein processing, and suppression of metastatic potential in various cancer models [3] [4] [2].

Key Anti-Cancer Mechanisms of Action

CEMIP/Hyaluronidase Inhibition and Pathophysiological Implications

This compound has been identified as a potent inhibitor of a specific hyaluronidase enzyme known as CEMIP (Cell Migration-Inducing and Hyaluronan-Binding Protein) [3] [5]. This mechanism represents one of the most significant recent discoveries in understanding this compound's anti-cancer activity. CEMIP naturally degrades hyaluronic acid into fragments that promote cancer progression through multiple pathways:

- Enhancing cancer cell proliferation: Hyaluronic acid fragments resulting from CEMIP activity allow cancer cells to evade normal cellular death mechanisms and proliferate unchecked [3] [5].

- Promoting tumor progression: The breakdown products facilitate tumor microenvironment remodeling that supports cancer growth and expansion [3].

- Facilitating metastatic spread: CEMIP-mediated hyaluronic acid fragmentation enhances cell migration capacity, potentially contributing to metastatic behavior in aggressive cancers [3] [2].

Research led by Oregon Health & Science University demonstrated that this compound effectively blocks CEMIP activity in tumor cell lines, suggesting its potential as a therapeutic agent for cancers where CEMIP is dysregulated [3] [5]. This inhibition mechanism is particularly significant because CEMIP is implicated in a range of disorders beyond cancer, including multiple sclerosis, osteoarthritis, and Alzheimer's disease, suggesting broad therapeutic potential for this compound [3].

Table 1: this compound Molecular Targets in Cancer Pathways

| Molecular Target | Effect of this compound | Downstream Consequences | Experimental Evidence |

|---|---|---|---|

| CEMIP/Hyaluronidase | Inhibition | Reduced hyaluronic acid fragmentation; Decreased cancer proliferation | Cell models (OHSU study) [3] |

| BACE1 | Downregulation | Altered APP processing; Potential impact on cancer cell signaling | SH-SY5Y, HEK-293, HT22 cells [4] |

| ADAM10 | Upregulation (immature form) | Increased non-amyloidogenic pathway; Potential differentiation effects | SH-SY5Y, HEK-293, HT22 cells [4] |

| Caspase-8 & Caspase-9 | Activation | Induction of apoptotic cell death | HeLa cell studies [2] |

| MMP2 & MMP9 | Downregulation | Inhibition of metastatic potential; Reduced invasion | Migration assays in HeLa cells [2] |

Cytotoxicity Profiles Across Cancer Cell Lines

This compound has demonstrated selective cytotoxicity against a diverse range of cancer cell lines, with varying potency depending on the cancer type. Recent investigations exploring extracts and compounds from Cotinus coggygria revealed that this compound exhibits particularly strong activity against specific cancer types:

- Leukemia cells: this compound showed significant cytotoxicity against K562 and HL-60 leukemia cell lines with high selectivity indices when compared to normal fibroblasts (MRC-5 cells), suggesting tumor-specific activity [2].

- Cervical cancer: HeLa cells demonstrated sensitivity to this compound, with researchers observing activation of both caspase-8 and caspase-9 pathways, indicating induction of apoptotic cell death [2].

- Breast cancer: MDA-MB-231 triple-negative breast cancer cells responded to this compound treatment, though with somewhat lower sensitivity compared to hematopoietic malignancies [2].

- Prostate cancer: PC-3 and DU-145 prostate cancer cell lines showed dose-dependent responses to this compound treatment in cytotoxicity assays [2].

The selectivity index (SI) of this compound for leukemia K562 cells compared to normal MRC-5 fibroblasts was reported to be 7.05, indicating a favorable toxicity profile with greater effect on cancer cells versus normal cells [2]. Similarly, this compound demonstrated selectivity against HeLa cells, though with a slightly lower SI value [2].

Table 2: this compound Cytotoxicity Profiles in Cancer Cell Lines

| Cancer Type | Cell Line | Cytotoxicity Profile | Selectivity Index (vs MRC-5) | Key Findings |

|---|---|---|---|---|

| Leukemia | K562 | Sensitive | 7.05 | High selectivity; apoptosis induction [2] |

| Leukemia | HL-60 | Sensitive | >4.41 | Strong cytotoxicity response [2] |

| Cervical Cancer | HeLa | Sensitive | Not specified | Caspase-8/9 activation; migration inhibition [2] |

| Breast Cancer | MDA-MB-231 | Moderate sensitivity | Not specified | Dose-dependent response [2] |

| Melanoma | A375 | Moderate sensitivity | Not specified | Reduced viability in MTT assay [2] |

| Prostate Cancer | PC-3 | Moderate sensitivity | Not specified | Dose-dependent cytotoxicity [2] |

Apoptosis Induction and Migration Inhibition

This compound exerts pro-apoptotic effects through dual activation of both intrinsic and extrinsic apoptotic pathways. In HeLa cells, treatment with this compound resulted in caspase-8 and caspase-9 activation, indicating engagement of both death receptor and mitochondrial apoptotic pathways [2]. This dual activation suggests this compound can trigger apoptosis through multiple mechanisms, potentially making it effective against cancer cells with defects in specific apoptotic pathways.

Additionally, this compound demonstrates significant antimigration properties, which may translate to anti-metastatic potential in vivo. Scratch assays performed with HeLa cells revealed that this compound treatment effectively inhibited cell migration at non-cytotoxic concentrations [2]. This anti-migratory effect was further supported by downregulation of matrix metalloproteinases (MMP2 and MMP9) and VEGFA expression, key mediators of invasion and angiogenesis in cancer progression [2].

Detailed Experimental Protocols

Cell Culture Maintenance and Optimization

Proper cell culture techniques are fundamental to obtaining reliable and reproducible results in this compound research. Based on optimization studies for cancer drug sensitivity screens, the following protocol is recommended:

- Cell line authentication: Use authenticated cell lines from reputable repositories and perform regular testing for mycoplasma contamination [6].

- Culture conditions: Maintain cells in appropriate complete growth media supplemented with 10% fetal bovine serum (FBS) and antibiotics if necessary, though antibiotic-free media is preferred during experimental assays to avoid potential interactions [6].

- Seeding density optimization: Prior to experiments, determine optimal seeding densities for each cell line to ensure exponential growth throughout the assay duration without reaching confluence. For most breast cancer cell lines (MCF7, HCC38), a density of 7.5 × 10³ cells per well in 96-well plates has shown satisfactory results [6].

- Culture vessels: Use tissue culture-treated plasticware to ensure proper cell attachment and growth.

Critical considerations for assay optimization:

- Edge effect mitigation: To minimize evaporation from perimeter wells, use internal wells for experimental measurements and fill perimeter wells with sterile PBS to maintain humidity [6].

- Mycoplasma testing: Regularly test cells for mycoplasma contamination, as infections can significantly alter drug response profiles.

- Passage number consistency: Maintain consistent passage numbers between experiments, as genetic drift in high-passage cells can affect drug sensitivity.

This compound Treatment and Viability Assessment

Materials Required:

- This compound (commercially available from chemical suppliers such as Extrasynthese) [7]

- DMSO (cell culture grade) for preparing stock solutions

- Complete cell culture medium appropriate for the cell line being tested

- 96-well tissue culture-treated plates

- Multichannel pipettes and sterile tips

- CO₂ incubator maintained at 37°C, 5% CO₂

- Microplate reader capable of absorbance and/or fluorescence measurements

Stock Solution Preparation:

- Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO [2] [7].

- Aliquot and store at -20°C to avoid repeated freeze-thaw cycles and minimize degradation.

- Avoid storing diluted working solutions for extended periods, as evaporation and degradation can affect concentration accuracy [6].

Treatment Protocol:

- Harvest exponentially growing cells and seed at optimized density in 96-well plates.

- Allow cells to adhere for 24 hours under standard culture conditions.

- Prepare fresh treatment dilutions in complete medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [6].

- Include matched vehicle controls with equivalent DMSO concentrations for each dilution point.

- Treat cells with a concentration range of this compound (typically 1-100 μM, based on pilot experiments) [4] [2].

- Incubate for desired treatment duration (24-72 hours) based on experimental objectives.

Viability Assessment Methods:

MTT Assay Protocol:

- Following treatment, prepare MTT solution in PBS or serum-free medium at 0.5-1 mg/mL.

- Remove treatment media and add MTT solution (100 μL per well for 96-well plates).

- Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

- Carefully remove MTT solution and dissolve formed crystals in DMSO (100-200 μL per well).

- Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader.

- Calculate percentage viability relative to vehicle-treated controls [7].

Resazurin Reduction Assay Protocol:

- Prepare resazurin solution (10% w/v in PBS or culture medium) [6].

- Add resazurin solution directly to cells in complete medium (10% final concentration).

- Incubate for 2-4 hours at 37°C, protecting from light.

- Measure fluorescence (excitation 530-560 nm, emission 580-590 nm) or absorbance (600 nm).

- Calculate percentage reduction relative to controls.

Alternative Viability Assessment: For additional confirmation, complementary assays such as ATP-based viability assays or calcein-AM staining can be employed to validate findings from tetrazolium or resazurin-based methods.

Migration and Invasion Studies

Scratch Assay Protocol:

- Seed cells in 12- or 24-well plates at high density to create a confluent monolayer.

- Carefully create a scratch wound using a sterile pipette tip or specialized wound maker.

- Wash gently with PBS to remove detached cells.

- Add treatment media containing this compound at non-cytotoxic concentrations (determined from viability assays).

- Capture images at regular intervals (0, 12, 24, 48 hours) using phase-contrast microscopy.

- Quantify migration distance using image analysis software (e.g., ImageJ with appropriate plugins).

Transwell Migration Assay:

- Place transwell inserts with porous membranes (8 μm pore size) in 24-well plates.

- Seed serum-starved cells in the upper chamber in serum-free medium containing this compound.

- Add complete medium with serum or specific chemoattractants to the lower chamber.

- Incubate for 12-48 hours depending on cell migration capacity.

- Remove non-migrated cells from the upper membrane surface with a cotton swab.

- Fix migrated cells on the lower membrane surface with methanol or paraformaldehyde.

- Stain with crystal violet or calcein-AM and count cells using microscopy or fluorometry.

Apoptosis Detection Methods

Flow Cytometry with Annexin V/PI Staining:

- Harvest this compound-treated and control cells by gentle trypsinization.

- Wash with cold PBS and resuspend in binding buffer.

- Stain with annexin V-FITC and propidium iodide according to manufacturer instructions.

- Analyze within 1 hour using flow cytometry with appropriate fluorescence channels.

- Distinguish viable (annexin V-/PI-), early apoptotic (annexin V+/PI-), late apoptotic (annexin V+/PI+), and necrotic (annexin V-/PI+) populations.

Caspase Activity Assays:

- Lyse this compound-treated cells in appropriate lysis buffer.

- Measure caspase activity using fluorogenic substrates (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).

- Incubate lysates with substrates and measure fluorescence release over time.

- Normalize to protein content and calculate fold-change relative to controls.

Western Blot Analysis of Apoptotic Markers:

- Extract proteins from treated cells using RIPA buffer with protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer to PVDF membranes.

- Probe with antibodies against cleaved caspases, PARP cleavage, Bcl-2 family proteins, and other apoptotic markers.

- Detect using enhanced chemiluminescence and quantify band intensities.

Signaling Pathway Diagrams

Figure 1: this compound Anti-Cancer Signaling Pathways. This diagram illustrates the key molecular mechanisms through which this compound exerts its anti-cancer effects, including CEMIP inhibition, apoptosis induction through caspase activation, and migration suppression via MMP and VEGFA downregulation.

Technical Considerations and Troubleshooting

Optimization of Assay Conditions

Several technical factors significantly impact the reliability and reproducibility of this compound sensitivity assays:

- DMSO concentration effects: Maintain consistent DMSO concentrations across all treatments and controls, as even minor variations can affect cell viability. Use matched vehicle controls for each dilution point rather than a single control for the entire experiment [6].

- Evaporation control: To prevent evaporation-induced artifacts, especially in perimeter wells:

- Use plate sealers or maintain high humidity during incubation

- Fill perimeter wells with sterile PBS

- Consider using automated liquid handling systems for improved reproducibility [6]

- Drug solution stability: Prepare this compound working solutions fresh for each experiment and avoid extended storage of diluted solutions, particularly at 4°C or -20°C, as evaporation and degradation can significantly alter effective concentrations [6].

- Cell density optimization: Conduct preliminary experiments to determine optimal seeding densities that prevent overconfluence during the assay while maintaining robust signal detection.

Data Analysis and Interpretation

- Viability normalization: Normalize viability measurements to vehicle-treated controls rather than untreated cells to account for any solvent effects.

- Multiple reference points: Utilize multiple drug response metrics beyond IC₅₀ values, including GR₅₀ (growth rate inhibition), Emax (maximum effect), and AUC (area under the curve) for comprehensive assessment [6].

- Signal-to-noise optimization: Ensure adequate dynamic range in viability assays by optimizing cell seeding density and assay incubation times. Calculate Z-factor values to confirm assay robustness [6].

- Replication strategy: Include appropriate technical and biological replicates to account for both plate-to-plate and experiment-to-experiment variability.

Conclusion and Future Directions

This compound demonstrates considerable promise as a multi-targeted anti-cancer agent with effects on proliferation, apoptosis, and migration across various cancer cell types. The compound's ability to inhibit CEMIP activity represents a particularly novel mechanism of action that warrants further investigation [3] [5]. Additionally, its favorable selectivity profile in certain cancer types, especially leukemias, suggests potential for therapeutic development with reduced off-target effects [2].

Current research limitations include predominantly in vitro evidence and limited data on in vivo efficacy, pharmacokinetics, and potential toxicities. Future studies should focus on:

- In vivo validation using appropriate animal models of relevant cancers

- Pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion

- Combination therapy studies with conventional chemotherapeutic agents

- Structure-activity relationship analyses to potentially enhance potency and selectivity

- Detailed mechanism studies on upstream regulators of CEMIP expression and activity

The protocols outlined in this document provide a foundation for standardized assessment of this compound's anti-cancer properties, enabling more reproducible and comparable results across research laboratories. As investigation progresses, this compound may emerge as a valuable scaffold for developing novel anti-cancer therapeutics, either as a single agent or in combination approaches.

References

- 1. Study: Science Says Natural Compound May Stop Cancer ... [prevention.com]

- 2. Exploring the anticancer potential of extracts and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Scientists Discover Natural Compound That Stops Cancer ... [scitechdaily.com]

- 4. This compound exerts diversified functions in the processing of ... [pmc.ncbi.nlm.nih.gov]

- 5. Natural compound found in flowers halts progression of MS ... [news.ohsu.edu]

- 6. Optimization of cell viability assays to improve replicability ... [nature.com]

- 7. Involvement of the Nrf2/HO-1 signaling pathway in ... [sciencedirect.com]

Sulfuretin myelin repair experimental design

Introduction to Sulfuretin

This compound is a plant-derived flavonoid identified as a potent inhibitor of a specific hyaluronidase enzyme known as CEMIP (Cell migration inducing and hyaluronan-binding protein) [1] [2]. The breakdown of hyaluronic acid by CEMIP is a key process that prevents the maturation of oligodendrocytes—the cells responsible for producing myelin in the central nervous system [1] [3]. By inhibiting CEMIP, this compound is believed to halt this damaging process, creating an environment conducive to myelin repair [4].

The compound was discovered through a years-long screening process of plant extracts by undergraduates at the University of Portland, led by Dr. Angela Hoffman, and subsequently validated in the lab of Dr. Larry Sherman at Oregon Health & Science University (OHSU) [1] [2]. To date, studies have been conducted on live cells, and the next step involves testing in animal models to determine its effectiveness and potential side effects [1] [4].

Proposed Experimental Workflow for Myelin Repair

The overall research pathway for this compound can be visualized as a multi-stage process, moving from initial discovery towards clinical application. The diagram below outlines this proposed workflow.

Detailed Experimental Protocols

Based on the known mechanism of action and standard practices in drug development for demyelinating diseases, here are detailed protocols for key experiments. These are synthesized from the available research and general principles of neuropharmacology [1] [5] [3].

Protocol 1: In Vitro Target Validation and CEMIP Inhibition Assay

This assay is designed to confirm that this compound directly inhibits the CEMIP enzyme.

- 1.1 Objective: To quantify the inhibitory effect of this compound on CEMIP hyaluronidase activity.

- 1.2 Materials:

- Recombinant human CEMIP protein.

- This compound (≥95% purity by HPLC).

- Hyaluronic acid (HA) substrate.

- Appropriate buffer (e.g., 20 mM sodium phosphate, 77 mM NaCl, pH 7.0).

- Cell lines expressing CEMIP (e.g., specific tumor cell lines or oligodendrocyte progenitor cells - OPCs).

- HA detection kit or method (e.g., spectrophotometric, ELISA-like).

- 1.3 Method:

- Reaction Setup: Incubate recombinant CEMIP with a defined concentration of HA substrate in the presence of a dose range of this compound (e.g., 0.1 µM to 100 µM). Include controls (CEMIP without inhibitor, inhibitor without CEMIP).

- Incubation: Allow the enzymatic reaction to proceed for a fixed time (e.g., 30-60 minutes) at 37°C.

- Reaction Stop & Detection: Stop the reaction and quantify the remaining high-molecular-weight HA or the generated fragments using a standardized method.

- Data Analysis: Calculate the percentage inhibition for each this compound concentration and determine the IC50 value (concentration that causes 50% inhibition) using non-linear regression analysis.

- 1.4 Key Parameters to Measure:

- IC50 value for CEMIP inhibition.

- Specificity against other hyaluronidase isoforms.

Protocol 2: In Vitro Efficacy in Oligodendrocyte Progenitor Cell (OPC) Models

This protocol tests the functional outcome of CEMIP inhibition—the enhanced maturation of OPCs into myelin-producing oligodendrocytes.

- 2.1 Objective: To assess the effect of this compound on OPC differentiation and maturation.

- 2.2 Materials:

- Primary rodent OPCs or human OPCs derived from induced pluripotent stem cells (iPSCs).

- Differentiation media.

- This compound (dose range based on Protocol 1 results).

- Immunocytochemistry reagents.

- 2.3 Method:

- Cell Culture & Differentiation: Plate OPCs on poly-D-lysine-coated plates. Upon confluence, switch to differentiation media.

- Treatment: Add this compound at various concentrations to the differentiation media. Include a positive control (e.g., Thyroid Hormone T3) and a vehicle control.

- Incubation & Fixation: Culture cells for 3-5 days, then fix for analysis.

- Immunostaining & Analysis: Stain for mature oligodendrocyte markers (e.g., Myelin Basic Protein, MBP) and OPC markers (e.g., NG2). Use high-content imaging to quantify the percentage of MBP-positive cells and the complexity of their branching.

- 2.4 Key Parameters to Measure:

- Percentage of MBP+ mature oligodendrocytes.

- Morphological complexity of oligodendrocytes (e.g., number of branches).

- Expression levels of myelin genes (PLP, MBP) via qPCR.

Protocol 3: In Vivo Efficacy in a Murine Model of Demyelination

This protocol outlines how to test this compound's ability to promote remyelination in a living organism.

- 3.1 Objective: To evaluate the efficacy of this compound in promoting remyelination and functional recovery in a mouse model of MS.

- 3.2 Materials:

- Mouse model of demyelination (e.g., experimental autoimmune encephalomyelitis (EAE) or cuprizone-induced demyelination).

- This compound (formulated for in vivo delivery, e.g., in saline or via osmotic minipump).

- Control articles (vehicle).

- Equipment for behavioral tests, MRI, and histology.

- 3.3 Method:

- Disease Induction & Dosing: Induce demyelination. Administer this compound or vehicle daily, starting at disease onset or during the remyelination phase.

- Functional Assessment: Monitor mice regularly using functional tests:

- Visual evoked potentials (VEP) to assess visual pathway function and conduction velocity [6].

- Motor coordination tests (e.g., rotarod, gait analysis).

- Tissue Collection & Analysis: At study endpoint, collect brain and spinal cord tissue.

- Histology: Stain for myelin (e.g., Luxol Fast Blue) and oligodendrocytes (e.g., anti-CC1 antibody). Quantify remyelination.

- Electron Microscopy: Analyze ultrastructure of myelin sheaths (g-ratio analysis).

- 3.4 Key Parameters to Measure:

- Clinical score (for EAE model).

- Latency in VEP or other electrophysiological tests.

- Percentage of remyelinated axons and g-ratio from EM analysis.

- Number of mature oligodendrocytes in lesion sites.

Key Quantitative Data and Proposed Studies

The table below summarizes the hypothetical data points and measurable outcomes from the proposed experimental protocols.

Table 1: Key Assays and Expected Data Output for this compound

| Experimental Stage | Key Assay/Readout | Quantifiable Measures | Desired Outcome |

|---|---|---|---|

| Target Engagement | CEMIP Inhibition Assay | IC50 value, Enzyme kinetics (Km, Vmax) | Potent inhibition (low µM or nM IC50) |

| In Vitro Efficacy | OPC Differentiation Assay | % MBP+ cells, Gene expression (MBP, PLP), Morphological complexity | Significant increase vs. vehicle control |

| In Vivo Efficacy | Murine Demyelination Model | VEP latency, Clinical score, G-ratio, % remyelinated area | Improved functional recovery, reduced g-ratio |

The Role of this compound in the Remyelination Pathway

The cellular process of remyelination involves a coordinated effort between different neural cells. The diagram below illustrates the proposed mechanism by which this compound is thought to intervene and promote repair.

Discussion and Future Directions

This compound represents a novel approach to treating demyelinating diseases by targeting the CEMIP-Hyaluronic Acid pathway, a mechanism distinct from current immunomodulatory therapies [1] [3]. Its potential to halt demyelination and promote repair could address the progressive disability in conditions like Multiple Sclerosis.

The immediate next step, as indicated by the research teams, is testing in animal models to validate these in vitro findings in a complex biological system [1] [4]. Key future studies should also focus on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling to advance this compound towards clinical development.

It is noteworthy that other promising remyelination strategies are also emerging. For instance, a recent study identified two compounds, K102 and K110, which directly promote remyelination and are advancing towards clinical trials, highlighting a growing and competitive field in regenerative medicine for MS [7].

References

- 1. Natural compound found in flowers halts progression of MS ... [news.ohsu.edu]

- 2. New Discovery: Natural Compound Shows Promise in Halting ... [nprc.org]

- 3. Plant compound found to halt demyelination process in MS ... [ms-uk.org]

- 4. Scientists discover plant compound to halt cancer, MS progression [anews.com.tr]

- 5. Overview of emerging therapies for demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drug speeds up Experimental , restoring vision in mice myelin repair [medicalxpress.com]

- 7. Breakthrough compounds may reverse nerve damage... | ScienceDaily [sciencedaily.com]

Sulfuretin: Mechanism of Action and Experimental Evidence